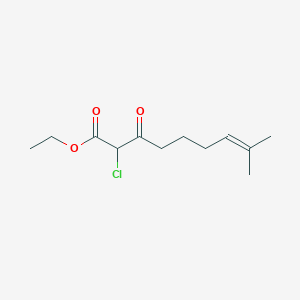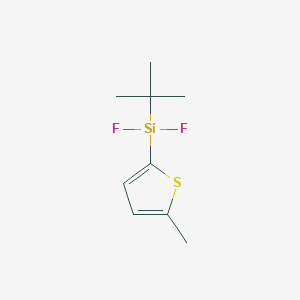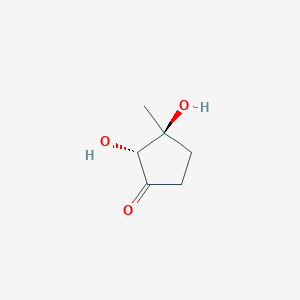
Ethyl 2-chloro-8-methyl-3-oxonon-7-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-8-methyl-3-oxonon-7-enoate is an organic compound classified as an ester. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This compound, with the molecular formula C11H17ClO3, is a derivative of nonenoic acid and is characterized by the presence of a chlorine atom, a methyl group, and an oxo group on its carbon chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-8-methyl-3-oxonon-7-enoate typically involves the esterification of 2-chloro-8-methyl-3-oxonon-7-enoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
2-chloro-8-methyl-3-oxonon-7-enoic acid+ethanolH2SO4ethyl 2-chloro-8-methyl-3-oxonon-7-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-chloro-8-methyl-3-oxonon-7-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield 2-chloro-8-methyl-3-oxonon-7-enoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 2-chloro-8-methyl-3-oxonon-7-enoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-chloro-8-methyl-3-oxonon-7-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mécanisme D'action
The mechanism of action of ethyl 2-chloro-8-methyl-3-oxonon-7-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The chlorine atom and oxo group may also play a role in its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-chloro-3-oxonon-7-enoate: Similar structure but lacks the methyl group at the 8th position.
Methyl 2-chloro-8-methyl-3-oxonon-7-enoate: Similar structure but has a methyl ester instead of an ethyl ester.
Ethyl 2-bromo-8-methyl-3-oxonon-7-enoate: Similar structure but has a bromine atom instead of a chlorine atom.
Uniqueness
This compound is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chlorine atom, methyl group, and oxo group in the nonenoate backbone makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
918503-39-6 |
|---|---|
Formule moléculaire |
C12H19ClO3 |
Poids moléculaire |
246.73 g/mol |
Nom IUPAC |
ethyl 2-chloro-8-methyl-3-oxonon-7-enoate |
InChI |
InChI=1S/C12H19ClO3/c1-4-16-12(15)11(13)10(14)8-6-5-7-9(2)3/h7,11H,4-6,8H2,1-3H3 |
Clé InChI |
ZLHYQZVDTWPUNM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)CCCC=C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile](/img/structure/B14196957.png)
![3-Chloro-5-[2-(2,4-dioxopentan-3-yl)hydrazinylidene]-6-oxocyclohexa-1,3-diene-1-sulfonic acid](/img/structure/B14196959.png)
![2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14196962.png)
![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal](/img/structure/B14196978.png)
![1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene](/img/structure/B14196982.png)


![Benzonitrile, 4-[2-[(1-cyclobutyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14196992.png)
![Methyl 3-[(propane-2-sulfonyl)amino]benzoate](/img/structure/B14197012.png)
amino}piperidin-1-yl)ethan-1-one](/img/structure/B14197023.png)

![1,1'-[Decane-1,10-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14197047.png)
![5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14197048.png)
